molecular formula C13H13N3 B1282115 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile CAS No. 54329-29-2

2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile

Cat. No. B1282115
CAS RN: 54329-29-2
M. Wt: 211.26 g/mol
InChI Key: FGDJNHMAJYGPOM-UHFFFAOYSA-N
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Description

“2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C13H13N3 . It is sold by Sigma-Aldrich and its structure can be found in PubChem .


Molecular Structure Analysis

The molecular structure of “2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile” can be represented by the InChI code: 1S/C13H13N3/c1-9-10(2)16(13(15)12(9)8-14)11-6-4-3-5-7-11/h3-7H,15H2,1-2H3 . More details about its structure can be found in PubChem .


Physical And Chemical Properties Analysis

The physical form of “2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile” is beige needles . More details about its physical and chemical properties can be found in PubChem .

Scientific Research Applications

Anticancer Applications

Pyrrole derivatives, including 2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile, have shown promise in anticancer research. These compounds can interact with various biological targets and pathways involved in cancer progression. For instance, they may inhibit key enzymes or disrupt cell signaling that is crucial for tumor growth and metastasis .

Anti-inflammatory Potential

The anti-inflammatory properties of pyrrole derivatives are well-documented. They can modulate the body’s inflammatory response, making them potential candidates for treating conditions like arthritis, asthma, and other chronic inflammatory diseases .

Antiviral Activity

Some pyrrole derivatives have been identified to possess antiviral activities. They can inhibit viral replication by targeting viral enzymes or proteins, offering a potential therapeutic approach for viral infections, including those caused by noroviruses .

Antituberculosis Agents

Tuberculosis (TB) remains a major global health challenge, and new antitubercular agents are in high demand. Pyrrole derivatives have been explored for their potential to act as antitubercular agents, possibly by inhibiting mycobacterial growth or interfering with the bacteria’s ability to synthesize essential components .

Antimicrobial Properties

The antimicrobial activity of pyrrole derivatives extends to combating a variety of pathogens. These compounds can be effective against bacteria and fungi, providing a broad spectrum of antimicrobial protection. This makes them valuable in the development of new antibiotics and antifungal agents .

Role in Redox Cycling and Oxygen Transport

Pyrrole derivatives are structurally similar to natural compounds that play a role in redox cycling and oxygen transport in biological systems. This similarity suggests that synthetic pyrrole derivatives could be designed to mimic or enhance these natural processes, which are vital for cellular respiration and energy production .

Safety and Hazards

The safety information provided by Sigma-Aldrich indicates that “2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The product is sold “as-is” without any warranty .

properties

IUPAC Name

2-amino-4,5-dimethyl-1-phenylpyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-9-10(2)16(13(15)12(9)8-14)11-6-4-3-5-7-11/h3-7H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDJNHMAJYGPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=C1C#N)N)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515118
Record name 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile

CAS RN

54329-29-2
Record name 2-Amino-4,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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